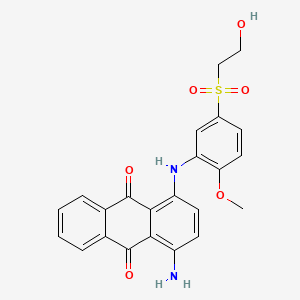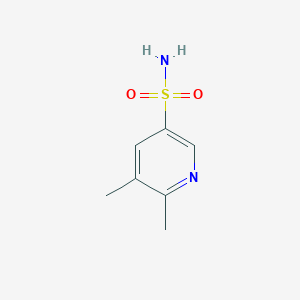
1,3,3-Trimethylindolin-6-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethylindolin-6-aminehydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes a trimethylindoline core with an amine group at the 6th position, and it is often used in various scientific research applications due to its biological activity and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylindolin-6-aminehydrochloride can be synthesized through several methods. One common method involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with hydrochloric acid. The reaction typically takes place under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green solvents and microwave-assisted synthesis are also explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
1,3,3-Trimethylindolin-6-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
1,3,3-Trimethylindolin-6-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3,3-Trimethylindolin-6-aminehydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1,3,3-Trimethylindolin-6-aminehydrochloride can be compared with other indole derivatives such as:
2,3,3-Trimethylindolenine: Similar structure but different substitution pattern.
Indole-3-acetic acid: A plant hormone with a different functional group.
1,2,4-Triazine-3-amine derivatives: Different core structure but similar amine functionality.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
特性
分子式 |
C11H17ClN2 |
|---|---|
分子量 |
212.72 g/mol |
IUPAC名 |
1,3,3-trimethyl-2H-indol-6-amine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-11(2)7-13(3)10-6-8(12)4-5-9(10)11;/h4-6H,7,12H2,1-3H3;1H |
InChIキー |
FKVHLQJLMDRXGM-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C2=C1C=CC(=C2)N)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
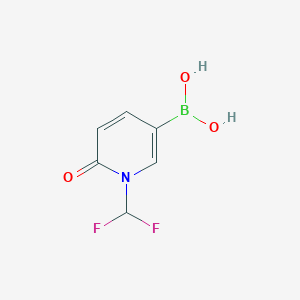
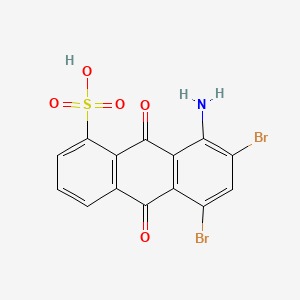
![methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13135634.png)
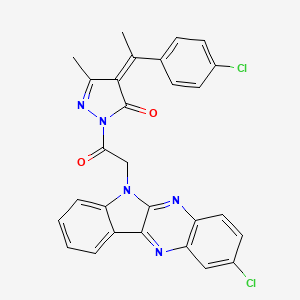

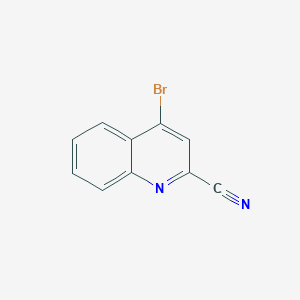
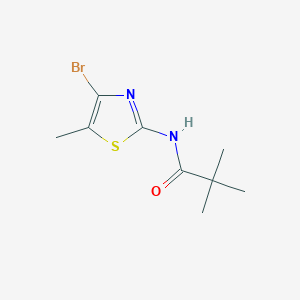
![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)
